molecular formula C7H6ClN3O B3219119 2H-Pyrrolo[2,3-b]pyridin-2-one, 4-amino-5-chloro-1,3-dihydro- CAS No. 1190315-45-7

2H-Pyrrolo[2,3-b]pyridin-2-one, 4-amino-5-chloro-1,3-dihydro-

Cat. No.: B3219119
CAS No.: 1190315-45-7
M. Wt: 183.59 g/mol
InChI Key: BSVQGTKIZLPGFA-UHFFFAOYSA-N
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Description

The compound 4-amino-5-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic molecule featuring a fused pyrrolo-pyridinone core. Its structure includes a 4-amino (-NH₂) and 5-chloro (-Cl) substitution pattern, which distinguishes it from related derivatives.

Properties

IUPAC Name

4-amino-5-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h2H,1H2,(H3,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVQGTKIZLPGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CN=C2NC1=O)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301189062
Record name 4-Amino-5-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190315-45-7
Record name 4-Amino-5-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190315-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2H-Pyrrolo[2,3-b]pyridin-2-one, 4-amino-5-chloro-1,3-dihydro-, is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article synthesizes recent findings on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.

PropertyValue
Molecular FormulaC7H7ClN2O
Molecular Weight183.595 g/mol
CAS Number1190313-48-4
IUPAC Name4-amino-5-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that it can act as an inhibitor for several enzymes involved in critical metabolic processes. For instance, it has been studied for its inhibitory effects on kinases pivotal in cancer cell proliferation and other disease pathways .

Enzyme Inhibition Studies

Recent studies have demonstrated that 2H-Pyrrolo[2,3-b]pyridin-2-one can effectively inhibit various enzymes:

  • Kinase Inhibition : The compound has shown promising results in inhibiting specific kinases associated with cancer cell growth. In vitro assays revealed IC50 values indicating potent inhibition against various cancer cell lines.
  • Enzyme Binding : The mechanism involves binding to the active sites or allosteric sites of enzymes, thereby modulating their activity and disrupting cellular pathways essential for tumor growth .

Anticancer Activity

A study conducted on the compound's effects on breast cancer cells indicated significant antiproliferative properties. The compound induced apoptosis in treated cells and inhibited migration and invasion, making it a candidate for further development as an anticancer agent .

Antiviral and Antibacterial Properties

In addition to its anticancer potential, preliminary investigations suggest that this compound may possess antiviral and antibacterial activities. It has been tested against various pathogens with promising results, indicating a broader spectrum of biological activity .

Structure-Activity Relationships (SAR)

The structure of 2H-Pyrrolo[2,3-b]pyridin-2-one plays a crucial role in its biological activity. The presence of the chlorine atom at the 5-position enhances its reactivity and interaction with biological targets. Variations in substituents at different positions have been explored to optimize efficacy and selectivity against specific targets.

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
4-Chloro-1H-pyrrolo[2,3-b]pyridineKinase inhibitor
5-Amino-1H-pyrrolo[2,3-b]pyridineAntibacterial activity
4-Amino-5-fluoro-1H-pyrrolo[2,3-b]pyridineAnticancer properties

The unique substitution pattern of 2H-Pyrrolo[2,3-b]pyridin-2-one differentiates it from other pyrrolopyridine derivatives, providing distinct reactivity and biological profiles that warrant further investigation.

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares the target compound with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications Reference
4-Amino-5-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one 4-NH₂, 5-Cl C₇H₆ClN₃O 199.6 Kinase inhibitors, Drug intermediates
5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one 5-Cl C₇H₅ClN₂O 174.6 Intermediate in organic synthesis
5-Bromo-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one 5-Br, 3,3-F₂ C₇H₃BrF₂N₂O 249.0 Pharmaceutical research
5-Bromo-6-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one 5-Br, 6-Cl C₇H₄BrClN₂O 247.5 Lab reagent, Intermediate
GW441756 (3-[(1-Methylindol-3-yl)methylene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one) 3-(Indolylmethylene) C₁₆H₁₄N₃O 265.3 Kinase inhibitor (HPK1)
Key Observations:

Substituent Effects: The 4-amino group in the target compound enhances solubility and hydrogen-bonding capacity compared to halogen-only analogs (e.g., 5-chloro or 5-bromo derivatives) . Halogen Position: The 5-chloro substituent in the target compound contrasts with 6-chloro or 3,3-difluoro analogs (e.g., ), which may alter electronic properties and binding affinity in biological targets .

Ring Fusion Variations: Pyrrolo[2,3-b]pyridinones (target compound) differ from pyrrolo[3,2-b]pyridinones () in ring connectivity, affecting π-π stacking and molecular planarity .

Physicochemical Properties

  • Solubility: Amino-substituted derivatives (e.g., target compound) are expected to have higher aqueous solubility than halogenated analogs (e.g., 5-bromo-6-chloro derivative, ) due to increased polarity .
  • Stability : Crystal structure data () for dichloro-phenyl derivatives suggests that bulky substituents (e.g., benzoyl in ) improve crystallinity but reduce solubility .

Q & A

What are the established synthetic routes for 4-amino-5-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, and how do reaction conditions influence regioselectivity?

Basic Research Question
The compound is typically synthesized via palladium-catalyzed cross-coupling or cyclization reactions. A common method involves Grubbs II catalyst-mediated ring-closing metathesis of allylated intermediates, as described in the synthesis of spiro-azaindoline derivatives . Key steps include:

  • Allylation : 3,3-Diallyl intermediates are formed under mild conditions (dichloromethane, room temperature).
  • Metathesis : Grubbs II catalyst induces regioselective cyclization, yielding the pyrrolo[pyridine core.
  • Purification : Silica gel chromatography (0–20% ethyl acetate in cyclohexane) ensures high purity.
    Regioselectivity is controlled by steric and electronic factors of substituents, with chloro and amino groups directing reactivity at the 4- and 5-positions .

How can spectroscopic and crystallographic data resolve ambiguities in structural assignments of substituted pyrrolo[2,3-b]pyridinones?

Advanced Research Question
Contradictions in structural assignments often arise from overlapping NMR signals or ambiguous mass spectrometry data. To address this:

  • X-ray Crystallography : Use single-crystal diffraction (e.g., phenyl(3,3-dichloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one)methanone) to unambiguously confirm bond connectivity and stereochemistry .
  • 2D NMR : Employ 1H^{1}\text{H}-13C^{13}\text{C} HSQC and HMBC to correlate proton and carbon signals, resolving ambiguities in substituent positioning .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formulas (e.g., C7_7H4_4Cl2_2N2_2O) with sub-ppm accuracy .
    For example, conflicting 1H^{1}\text{H} NMR signals in diastereomeric mixtures can be resolved by comparing experimental data with simulated spectra from crystallographic coordinates .

What strategies optimize the synthesis of 4-amino-5-chloro derivatives for structure-activity relationship (SAR) studies in kinase inhibition?

Advanced Research Question
SAR optimization requires systematic variation of substituents while retaining the core scaffold:

  • Position-Specific Functionalization : Introduce electron-withdrawing groups (e.g., chloro at C5) to enhance electrophilic reactivity for cross-coupling .
  • Amino Group Protection : Use tert-butoxycarbonyl (Boc) or SEM (2-(trimethylsilyl)ethoxymethyl) groups to prevent undesired side reactions during synthesis .
  • Parallel Synthesis : Screen substituents at C3 and C6 using Suzuki-Miyaura couplings to assess their impact on kinase binding (e.g., HPK1 inhibition) .
    For instance, replacing the 4-amino group with bulkier substituents reduced off-target activity in kinase assays .

How can computational methods predict the stability of solid forms (polymorphs) for 4-amino-5-chloro-pyrrolo[pyridinones?

Advanced Research Question
Polymorph stability impacts bioavailability and manufacturability. Methodological approaches include:

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, halogen∙∙∙π contacts) in crystallized forms .
  • Density Functional Theory (DFT) : Calculate lattice energies to rank polymorph stability. For example, the orthorhombic form of phenyl(3,3-dichloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one)methanone was found to be 2.3 kcal/mol more stable than monoclinic .
  • Dynamic Vapor Sorption (DVS) : Test hygroscopicity to identify forms prone to hydrate formation, which may degrade under humid conditions .

What are the challenges in analyzing impurities during scale-up synthesis, and how are they addressed?

Basic Research Question
Common impurities include regioisomers, dechlorinated byproducts, and residual solvents. Mitigation strategies:

  • HPLC-MS Monitoring : Use C18 columns (e.g., 5 μm, 250 × 4.6 mm) with ammonium acetate buffer (pH 6.5) to separate and identify impurities .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to detect intermediates (e.g., 3,3-diallyl precursors) in real time .
  • Purification Protocols : Optimize gradient elution in preparative HPLC (e.g., 10–90% acetonitrile in water) to isolate the target compound with >99% purity .

How do steric and electronic effects influence the reactivity of 4-amino-5-chloro-pyrrolo[pyridinones in nucleophilic substitution reactions?

Advanced Research Question
The chloro group at C5 activates the ring for nucleophilic attack, while the amino group at C4 exerts steric hindrance:

  • Electrophilic Aromatic Substitution : Chloro withdraws electron density, directing nucleophiles to C6 or C7 positions. For example, Suzuki couplings at C6 proceed in >80% yield with Pd(PPh3_3)4_4 catalysis .
  • Steric Maps : Generate steric maps (e.g., using SambVca software) to predict accessible reaction sites. Bulkier ligands (e.g., XPhos) improve selectivity for congested positions .
  • Kinetic Studies : Monitor reaction progress via 19F^{19}\text{F} NMR (if fluorinated reagents are used) to quantify substituent effects on reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-amino-5-chloro-1,3-dihydro-
Reactant of Route 2
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-amino-5-chloro-1,3-dihydro-

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